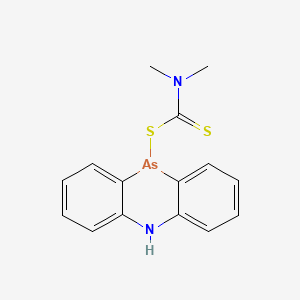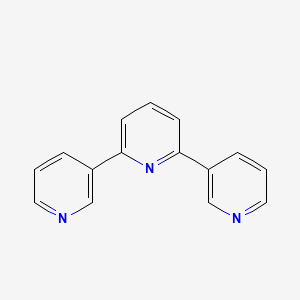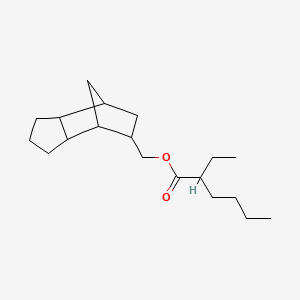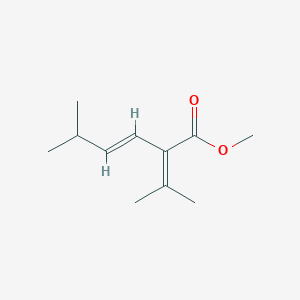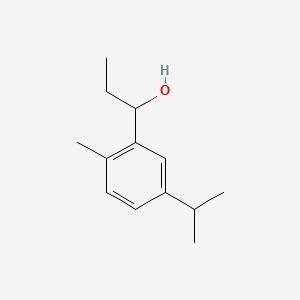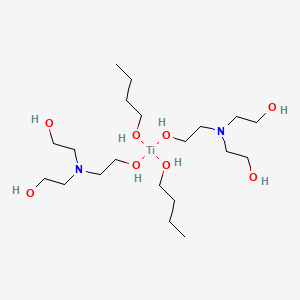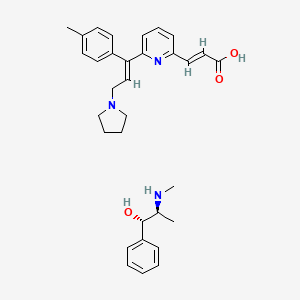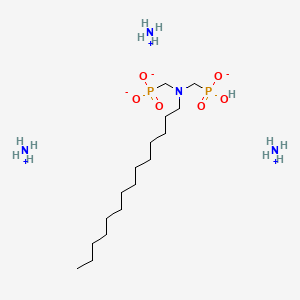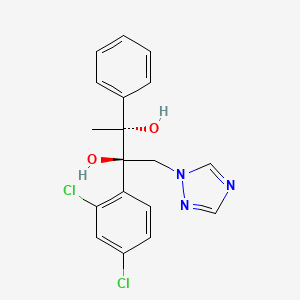
Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.79 g/mol . This compound belongs to the piperidine class, which is known for its significant role in the pharmaceutical industry due to its presence in various medicinal compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This method is efficient and practical for producing piperidine derivatives.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and reduction reactions. The use of phenylsilane as a key reagent promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with opioid receptors, leading to analgesic effects. The compound’s structure allows it to bind to these receptors, modulating pain signals and providing relief .
Vergleich Mit ähnlichen Verbindungen
Pethidine (Meperidine): An opioid pain medication with a similar piperidine structure.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its antiproliferative effects.
Uniqueness: Its ability to interact with opioid receptors also sets it apart from other piperidine derivatives .
Eigenschaften
CAS-Nummer |
84145-26-6 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
propan-2-yl 4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(2)18-14(17)15(8-10-16-11-9-15)13-6-4-3-5-7-13;/h3-7,12,16H,8-11H2,1-2H3;1H |
InChI-Schlüssel |
SQLUHDLBWGBJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


